![molecular formula C10H12ClN B172812 (4-Chlorophenyl)(cyclopropyl)methanamine CAS No. 123312-22-1](/img/structure/B172812.png)
(4-Chlorophenyl)(cyclopropyl)methanamine
Overview
Description
“(4-Chlorophenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C10H12ClN . It has an average mass of 181.662 Da and a monoisotopic mass of 181.065826 Da .
Molecular Structure Analysis
The InChI string for “(4-Chlorophenyl)(cyclopropyl)methanamine” is InChI=1S/C10H12ClN/c11-9-3-1-8 (2-4-9)10 (7-12)5-6-10/h1-4H,5-7,12H2
. The canonical SMILES string is C1CC1 (CN)C2=CC=C (C=C2)Cl
.
Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(cyclopropyl)methanamine” has a molecular weight of 181.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass is 181.0658271 g/mol, and its monoisotopic mass is also 181.0658271 g/mol . The topological polar surface area is 26 Ų .
Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis, particularly in the introduction of substituents into molecules and the formation of various carbocycles and heterocycles. It serves as a building block for creating functional groups and protecting double bonds and carboxyl groups during synthesis processes .
Medicinal Chemistry
In medicinal chemistry, (4-Chlorophenyl)(cyclopropyl)methanamine is utilized as an intermediate to access various heterocyclic compounds with potential antibiotic, antiviral, antitumor, neurochemical, and antifungal activities .
Natural Product Synthesis
The compound finds application in the synthesis of natural products. Its cyclopropane ring can be expanded to form heterocyclic compounds that are structurally or biologically significant .
Catalysis
Cyclopropane derivatives like (4-Chlorophenyl)(cyclopropyl)methanamine are used in catalytic processes to construct carbocycles, heterocycles, and other organic compounds. Recent developments have uncovered many synthetic protocols using cyclopropene/cyclopropenium-based compounds as catalysts .
Pharmaceutical Development
Pharmaceutical companies show great interest in cyclopropane derivatives due to their versatility as intermediates in drug development. This compound’s unique structure allows for the creation of pharmacologically active molecules .
Chemical Research
In chemical research, this compound is used for studying C–H bond functionalization of cyclopropane derivatives, which is a crucial step in many synthetic transformations .
Mechanism of Action
Target of Action
The primary targets of (4-Chlorophenyl)(cyclopropyl)methanamine are currently unknown . This compound is a part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXFYJGXYAYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408973 | |
Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123312-22-1 | |
Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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